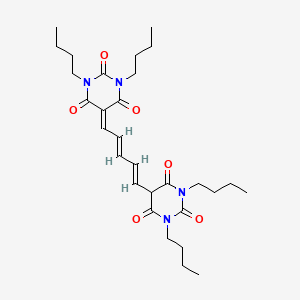
Bis-(1,3-Dibutylbarbitursäure)pentamethinoxonol
Übersicht
Beschreibung
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a useful research compound. Its molecular formula is C29H42N4O6 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Überwachung des Zellmembranpotentials
DiBAC4(5) wird häufig zur Überwachung von Veränderungen des Plasmamembranpotentials verwendet . Es ist eine langsam reagierende potentialempfindliche Sonde, die in depolarisierte Zellen gelangen kann, wo sie an intrazelluläre Proteine oder Membranen bindet und eine verstärkte Fluoreszenz und eine Rotverschiebung des Spektrums zeigt . Eine stärkere Depolarisation führt zu einem zusätzlichen Einstrom des anionischen Farbstoffs und einer Zunahme der Fluoreszenz .
Aktivierung des BK-Kanals
DiBAC4(5) wurde als potenter Aktivator des BK (Large-Conductance Ca2±-aktivierter K+) Kanals gefunden . Es erhöht signifikant die BK-Kanalströme der gesamten Zelle in menschlichen embryonalen Nierenzellen 293, die die Ratten-BK-Kanal-α- und β1-Untereinheiten exprimieren . In Gegenwart von DiBAC4(5) verschiebt sich die Aktivierungsspannung des BK-Kanalstroms in die negative Richtung .
β-Untereinheiten-selektive Aktivierung des BK-Kanals
DiBAC4(5) aktiviert rBKαβ1- und rBKαβ4-Ströme der gesamten Zelle im gleichen Konzentrationsbereich, blockiert aber rBKαβ2-Ströme teilweise . Die BK-Kanal-α-Untereinheit allein und einige andere untersuchte K+-Kanaltypen werden durch DiBAC4(5) nicht merklich beeinflusst .
Hochdurchsatz-Screening
DiBAC4(5) hat Anwendungen im Hochdurchsatz-Screening . Hochdurchsatz-Screening ist eine Methode für wissenschaftliche Experimente, die vor allem in der Medikamentenentwicklung eingesetzt wird und für die Bereiche Biologie und Chemie relevant ist.
Fluoreszenzmikroskopie
DiBAC4(5) wird in der Fluoreszenzmikroskopie verwendet, da es die Eigenschaft hat, eine verstärkte Fluoreszenz und eine Rotverschiebung des Spektrums zu zeigen, wenn es an intrazelluläre Proteine oder Membranen bindet .
Forschung zur zellulären Erregbarkeit und Calciumregulation
Der BK-Kanal spielt in verschiedenen Zelltypen eine entscheidende Rolle als Schlüsselmolekül im negativen Rückkopplungsmechanismus, der die Membranerregbarkeit und die zelluläre Ca2+ reguliert . Die Aktivierung von BK-Kanälen durch DiBAC4(5) bietet ein wertvolles Werkzeug zur Untersuchung dieser Prozesse .
Wirkmechanismus
Target of Action
DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells .
Mode of Action
DiBAC4(5) is an anionic, slow-response potential-sensitive probe . It enters depolarized cells and binds to intracellular proteins or membranes . Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red .
Biochemical Pathways
Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence . This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red . Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence .
Action Environment
The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5 . The negative charge of DiBAC4(5) prevents its entry into mitochondria , suggesting that the intracellular environment can influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol plays a significant role in biochemical reactions as a potential-sensitive probe. It interacts with various biomolecules, including intracellular proteins and membranes. The compound enters depolarized cells and binds to these proteins or membranes, enhancing its fluorescence properties and shifting the emission spectrum towards red . This interaction is crucial for detecting changes in membrane potential, making it a valuable tool in electrophysiological studies.
Cellular Effects
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol affects various types of cells and cellular processes. It influences cell function by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in increased fluorescence, which correlates with the degree of cellular depolarization . The compound’s negative charge prevents its entry into mitochondria, ensuring that its effects are localized to the cytoplasm and plasma membrane . This property makes it useful for studying cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol involves its role as a slow-response potential-sensitive probe. The compound exhibits potential-dependent changes in its transmembrane distribution, accompanied by a fluorescence change . It binds to intracellular proteins or membranes upon entering depolarized cells, enhancing its fluorescence properties and shifting the emission spectrum towards red . This mechanism allows researchers to measure changes in membrane potential accurately.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol change over time. The compound is stable under specific conditions, such as storage at room temperature and protection from light . Its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function remain consistent, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol vary with different dosages in animal models. At low concentrations, the compound effectively measures membrane potential changes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or causing cell death . Researchers must carefully optimize the dosage to balance efficacy and safety in their studies.
Metabolic Pathways
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is involved in specific metabolic pathways related to its role as a potential-sensitive probe. The compound interacts with enzymes and cofactors that regulate membrane potential and cellular depolarization . These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol within cells and tissues are influenced by its chemical properties. The compound is transported into depolarized cells, where it binds to intracellular proteins or membranes . This binding enhances its fluorescence properties and shifts the emission spectrum towards red . The compound’s negative charge prevents its entry into mitochondria, ensuring its effects are localized to the cytoplasm and plasma membrane .
Subcellular Localization
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is primarily localized in the cytoplasm and plasma membrane of cells. Its negative charge prevents it from entering mitochondria, ensuring that its effects are confined to specific cellular compartments . This localization is crucial for accurately measuring changes in membrane potential and studying cellular depolarization and hyperpolarization .
Eigenschaften
IUPAC Name |
1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIBXZWFVQCAN-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628576 | |
| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63560-89-4 | |
| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


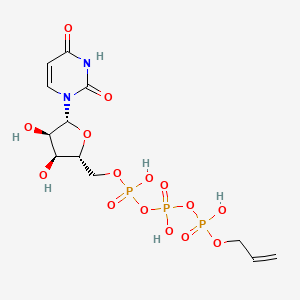
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

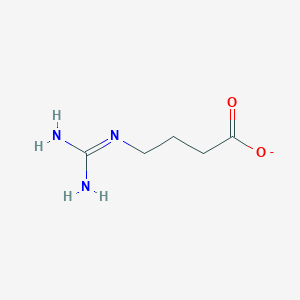
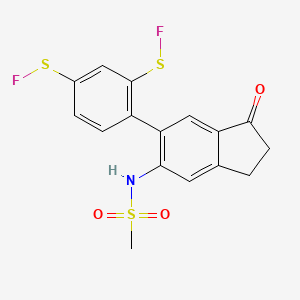
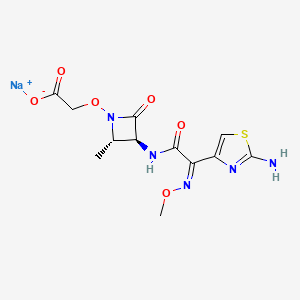


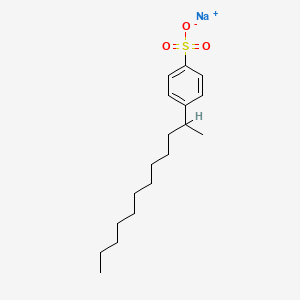
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)
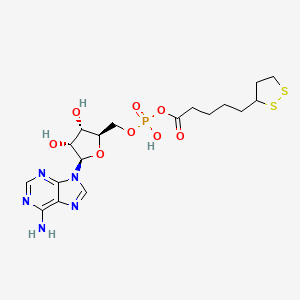
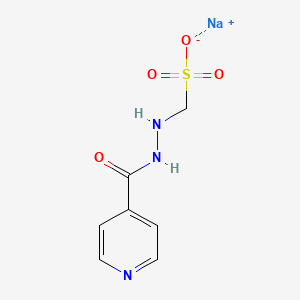
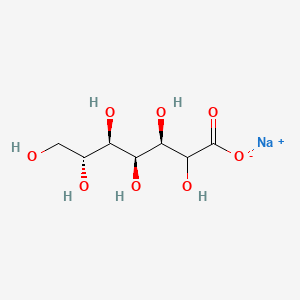
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)
